molecular formula C6H13P B088782 Diethyl(vinyl)phosphine CAS No. 13652-21-6

Diethyl(vinyl)phosphine

Cat. No. B088782
CAS RN: 13652-21-6
M. Wt: 116.14 g/mol
InChI Key: VCKGZOHSRDVCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(vinyl)phosphine, also known as DEVP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DEVP is a phosphine derivative that contains a vinyl group, making it a useful molecule for organic synthesis and catalysis.

Mechanism Of Action

Diethyl(vinyl)phosphine acts as a nucleophile due to the presence of the phosphine group. It can react with electrophiles such as carbonyls, halides, and epoxides to form new carbon-phosphorus bonds. Diethyl(vinyl)phosphine can also coordinate with transition metals, making it a useful ligand in organometallic chemistry.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Diethyl(vinyl)phosphine. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, leading to potential applications in drug development.

Advantages And Limitations For Lab Experiments

Diethyl(vinyl)phosphine has several advantages as a reagent and catalyst in lab experiments. It is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and easy to synthesize. However, Diethyl(vinyl)phosphine is highly toxic and must be handled with extreme caution. It is also unstable in air and must be stored under anhydrous conditions.

Future Directions

There are several future directions for research on Diethyl(vinyl)phosphine. One potential application is in the development of new drugs and materials. Diethyl(vinyl)phosphine could also be studied for its potential use as a catalyst in polymerization reactions. Additionally, further research is needed to understand the biochemical and physiological effects of Diethyl(vinyl)phosphine and its potential toxicity.

Synthesis Methods

Diethyl(vinyl)phosphine can be synthesized through a reaction between diethylphosphine and vinyl chloride. The reaction is carried out under anhydrous conditions and requires a catalyst such as palladium or nickel. The resulting product is a colorless liquid that is highly reactive and can be used in a variety of reactions.

Scientific Research Applications

The unique properties of Diethyl(vinyl)phosphine make it a valuable molecule in various scientific research fields. Diethyl(vinyl)phosphine has been used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. It has also been studied for its potential use in the development of new drugs and materials.

properties

IUPAC Name

ethenyl(diethyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13P/c1-4-7(5-2)6-3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGZOHSRDVCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(vinyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.